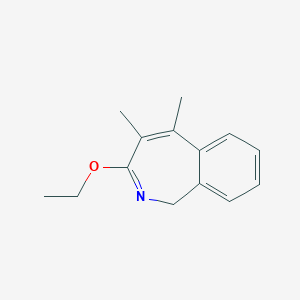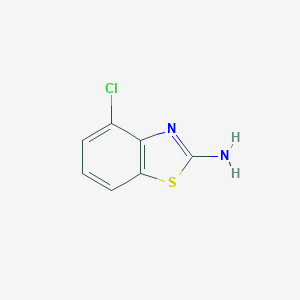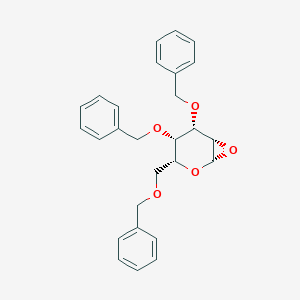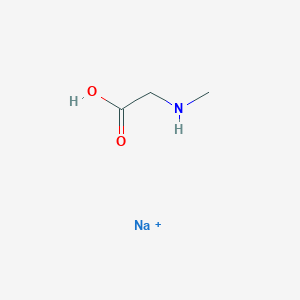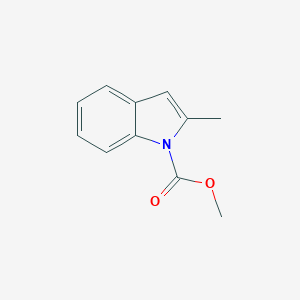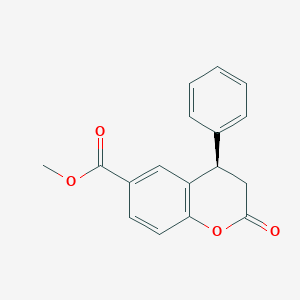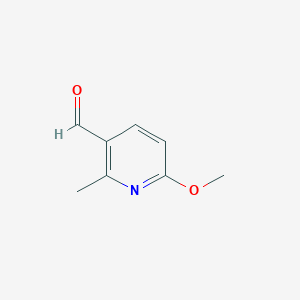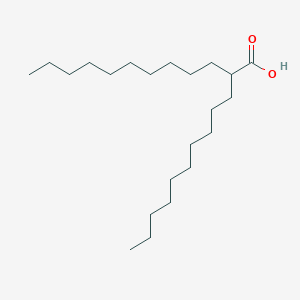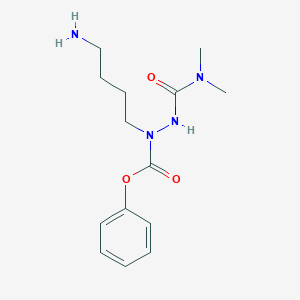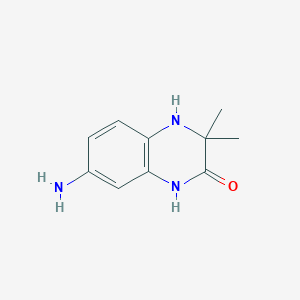
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
概要
説明
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, also known as ADQX, is a potent non-NMDA (N-methyl-D-aspartate) antagonist that has been extensively studied for its potential therapeutic applications in various neurological disorders. ADQX is a synthetic compound that belongs to the quinoxaline family of compounds. It has a molecular weight of 201.25 g/mol and a chemical formula of C10H12N2O.
作用機序
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one works by blocking the activity of non-NMDA glutamate receptors, which are responsible for the majority of fast synaptic transmission in the brain. By blocking these receptors, 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can reduce the excitotoxicity that occurs when there is excessive glutamate activity in the brain. This can help to prevent neuronal damage and cell death, which is important in the treatment of neurological disorders.
生化学的および生理学的効果
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can help to prevent excitotoxicity. It has also been shown to increase the levels of GABA (gamma-aminobutyric acid), which is an inhibitory neurotransmitter that helps to reduce neuronal activity in the brain. Additionally, 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
実験室実験の利点と制限
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has a number of advantages for use in lab experiments. It is a potent non-NMDA antagonist that can be used to study the role of glutamate receptors in various neurological disorders. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use. For example, it has a relatively short half-life in the body, which means that it may need to be administered frequently in order to maintain therapeutic levels. Additionally, it has been shown to have some toxic effects on certain types of cells, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is the potential use of 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one as a neuroprotective agent in the treatment of stroke and other neurological disorders. Another area of interest is the development of more potent and selective non-NMDA antagonists that can be used to study the role of glutamate receptors in the brain. Additionally, there is ongoing research into the potential use of 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one in the treatment of Alzheimer's disease and other neurodegenerative disorders.
科学的研究の応用
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. It has been shown to be a potent non-NMDA antagonist, which means that it can block the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter that plays a key role in learning and memory. However, excessive glutamate activity can lead to neuronal damage and cell death, which is why 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been studied as a potential neuroprotective agent.
特性
IUPAC Name |
7-amino-3,3-dimethyl-1,4-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAFACFCKALSPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1)C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

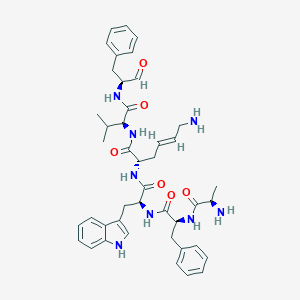
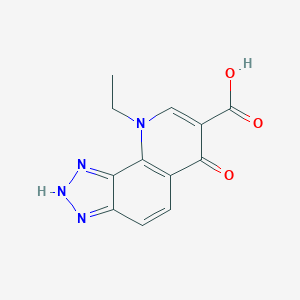
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
